molecular formula C16H10N2O2 B13505976 3-(1-Benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile

3-(1-Benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile

Cat. No.: B13505976
M. Wt: 262.26 g/mol
InChI Key: MUGCIELGGWLAMN-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile is a complex organic compound that features a benzofuran ring, a pyridine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile typically involves the reaction of benzofuran derivatives with pyridine derivatives under specific conditions. One common method involves the condensation of 2-acetylbenzofuran with 3-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis. The benzofuran and pyridine rings play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzofuran-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazoles
  • 3-(Benzofuran-2-yl)-5-phenyl-4,5-dihydro-isoxazoles
  • 1-Benzofuran-2-yl-3-phenyl-prop-2-en-1-ones

Uniqueness

3-(1-Benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile is unique due to the presence of both benzofuran and pyridine rings, which confer distinct electronic and steric properties. These features enhance its potential as a versatile intermediate in organic synthesis and its ability to interact with various biological targets .

Properties

Molecular Formula

C16H10N2O2

Molecular Weight

262.26 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-3-oxo-2-pyridin-3-ylpropanenitrile

InChI

InChI=1S/C16H10N2O2/c17-9-13(12-5-3-7-18-10-12)16(19)15-8-11-4-1-2-6-14(11)20-15/h1-8,10,13H

InChI Key

MUGCIELGGWLAMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)C(C#N)C3=CN=CC=C3

Origin of Product

United States

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